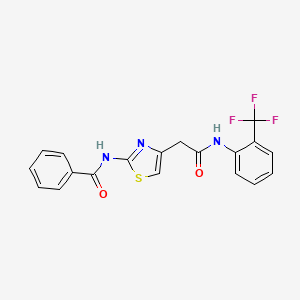

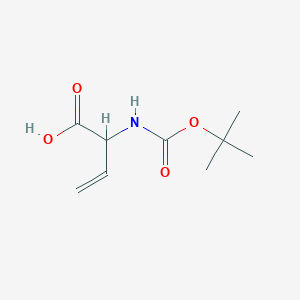

![molecular formula C16H10ClN3 B2703671 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole CAS No. 83749-78-4](/img/structure/B2703671.png)

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a compound that produces a 1-unsubstituted parent system . It has a molecular weight of 279.72 and a molecular formula of C16H10ClN3 .

Synthesis Analysis

The synthesis of this compound involves the reaction of the title compound with hydrazine in the presence of air, which gives the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . The 1-hydrazino intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H10ClN3 . Further analysis of its structure would require more specific data such as spectroscopic or crystallographic information.Chemical Reactions Analysis

The title compound reacts with hydrazine in the presence of air to give the 1-unsubstituted parent system via oxidative dehydrazination of the 1-hydrazino intermediate . This intermediate can be obtained in high yield by carrying out the hydrazinolysis step under inert gas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 279.72 and a molecular formula of C16H10ClN3 . More specific properties such as melting point, boiling point, and solubility would require additional data.科学的研究の応用

Synthesis and Biological Activity

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is involved in the synthesis of compounds with diverse biological activities. For instance, hydrazide-based derivatives of pyridazino[4,5-b]indole have shown promise as phosphoinositide 3-kinase (PI3K) inhibitors for breast cancer therapy, displaying significant cytotoxic activity against the MCF-7 cell line (Sarhan et al., 2020). Another study describes the synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives with potent anticancer activity, demonstrating the versatility of the pyridazino[4,5-b]indole scaffold in medicinal chemistry (Panathur et al., 2015).

Radiosynthesis and Imaging

The compound SSR180575, a derivative of this compound, has been labeled with carbon-11 for use as a novel radioligand in positron emission tomography (PET) imaging of the TSPO (peripheral benzodiazepine receptor). This application highlights the role of this compound derivatives in developing tools for neurological research and diagnosis (Thominiaux et al., 2010).

Organic Synthesis Methodologies

Research has also focused on the synthesis methodologies of this compound and its derivatives. For example, a study by Zhungietu et al. (1982) explored the condensation of 2-acylindole-3-carboxylic acids with hydrazine to obtain 5H-pyridazo[4,5-b]indol-1-ones, further demonstrating the chemical versatility and utility of the pyridazino[4,5-b]indole scaffold in organic synthesis (Zhungietu et al., 1982).

特性

IUPAC Name |

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUUGUZXMXYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

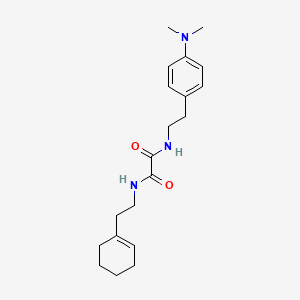

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)

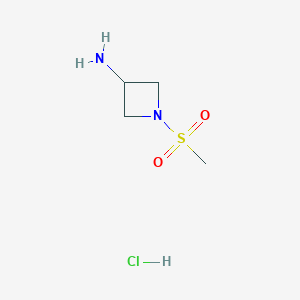

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

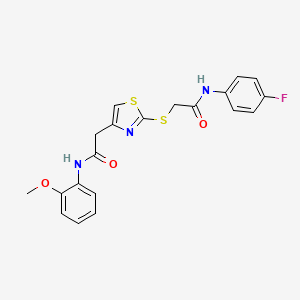

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)